![molecular formula C10H10O3 B2432214 2-Acetyl-4-methoxybenzaldehyde CAS No. 1193731-69-9](/img/structure/B2432214.png)
2-Acetyl-4-methoxybenzaldehyde
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Overview
Description
2-Acetyl-4-methoxybenzaldehyde is a derivative of benzaldehyde . It is a complex organic compound that has potential applications in various industries, including food, fragrance, and pharmaceuticals .
Synthesis Analysis
The synthesis of 2-Acetyl-4-methoxybenzaldehyde can be achieved through various methods. One approach involves the reaction of commercially available 2-(2-(4-methoxyphenyl) acetyl) benzoic acid with hydroxyl amine or hydrazine hydrate . Another method involves the reaction of phthalazinones with 4-methoxybenzaldehyde .Molecular Structure Analysis
The molecular formula of 2-Acetyl-4-methoxybenzaldehyde is C8H8O2 . The structure of this compound can be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
2-Acetyl-4-methoxybenzaldehyde can undergo various chemical reactions. For instance, it can participate in free radical reactions . It can also react with phenylisothiocyanate to afford diazetidine derivatives .Scientific Research Applications
Mechanism of Acetalization
The ab initio method, a quantum mechanical calculation, was used to study the acetalization mechanism of 2-methoxybenzaldehyde. This study provided insights into the possible reaction steps and energy changes in the acetalization process, highlighting the stability and influence of neighboring atoms on 2-methoxybenzaldehyde (Yusuf et al., 2019).
Synthesis of 4-Methoxysalicylaldehyde
4-Methoxysalicylaldehyde, a naturally occurring product with various industrial applications, can be synthesized from 2,4-dihydroxybenzaldehyde. This process involves selective monomethylation, leading to higher yield and efficiency compared to previous methods (Jin et al., 2012).
Antimicrobial and Antiaflatoxigenic Activities
2-Hydroxy-4-methoxybenzaldehyde (HMBA) demonstrates significant antimicrobial and antiaflatoxigenic properties. The study focused on enhancing these properties through Schiff base formation, revealing HMBA's effectiveness in reducing the growth of Aspergillus flavus and aflatoxin B1 production (Harohally et al., 2017).
Paired Electrolysis for Chemical Synthesis
In a study on paired electrolysis, 4-methoxybenzaldehyde was synthesized electrochemically along with 1-hexene, demonstrating a method of combining two chemical reactions efficiently with no waste product (Sherbo et al., 2018).
Zinc Complexes with Antibacterial Properties
The reaction of 2-acetamidobenzaldehyde with various compounds, including 2-amino-4-methoxybenzaldehyde, resulted in Schiff bases used to create Zn(II) chelates. These complexes showed potential antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus (Chohan et al., 2003).
Green Synthesis of Schiff Bases
Schiff bases of 4-hydroxy-3-methoxybenzaldehyde (vanillin) were prepared through a green synthesis approach. The study developed methods for qualitative analysis using high-performance liquid chromatography (HPLC) and UV spectrophotometry, emphasizing eco-friendly chemical processes (Chigurupati et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-Acetyl-4-methoxybenzaldehyde are the cellular antioxidation systems of fungi . This compound disrupts these systems, making it an effective antifungal agent . The compound also targets the mitochondrial respiratory chain (MRC) of fungi .
Mode of Action
2-Acetyl-4-methoxybenzaldehyde interacts with its targets by destabilizing cellular redox homeostasis and/or antioxidation systems . This disruption is achieved through redox-active compounds .
Biochemical Pathways
The affected pathways involve the oxidative stress-response pathway . The compound’s action leads to the disruption of cellular antioxidation, which in turn affects the oxidative stress-response pathway . The downstream effects include the inhibition of fungal growth .
Result of Action
The molecular and cellular effects of 2-Acetyl-4-methoxybenzaldehyde’s action include the disruption of cellular antioxidation systems, leading to the destabilization of cellular redox homeostasis . This results in the inhibition of fungal growth .
properties
IUPAC Name |
2-acetyl-4-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7(12)10-5-9(13-2)4-3-8(10)6-11/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIXGPVIJPHUEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OC)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-4-methoxybenzaldehyde |
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